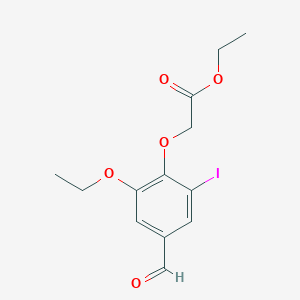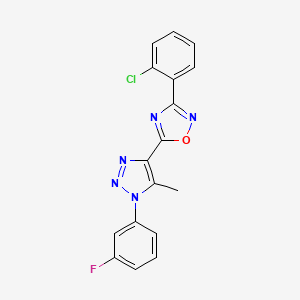
1-(4-Methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. This compound is a pyrrolidinone derivative that contains an oxadiazole and a thiophene moiety. It has been synthesized using various methods, and its biological activities have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activities
The compound 1-(4-Methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and its derivatives exhibit notable antibacterial and antioxidant properties. Research has demonstrated that derivatives containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments possess moderate activity against various microorganisms such as Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. Additionally, some of these compounds have shown antioxidant activity, indicating their potential for further pharmacological development (Anusevičius et al., 2015).
Anticancer Applications
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, incorporating the 1,3,4-oxadiazole moiety alongside a tetrahydropyridine (THP) ring system, has shown potential anti-cancer activities. Such compounds have been synthesized and evaluated for their anticancer activity, particularly against MCF-7 breast cancer cell lines, where they displayed moderate cytotoxicity. This research underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).
Electrochromic Applications
Dithienylpyrroles-based electrochromic polymers, including derivatives similar to the compound of interest, have been synthesized and studied for their application in high-contrast electrochromic devices (ECDs). These polymers exhibit significant changes in coloration under different oxidation states, indicating their utility in the development of advanced display and window technologies (Su, Chang, & Wu, 2017).
Corrosion Inhibition
Thiazole-based pyridine derivatives, structurally related to the compound , have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds show promising results, significantly reducing corrosion rates through both anodic and cathodic inhibition mechanisms. The research suggests the potential for such compounds to be developed into effective corrosion inhibitors for industrial applications (Chaitra, Mohana, & Tandon, 2016).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-6-4-12(5-7-13)20-10-11(9-15(20)21)17-18-16(19-23-17)14-3-2-8-24-14/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVZDDCGHRIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2733620.png)

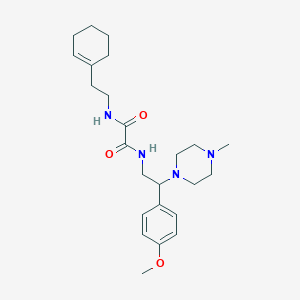

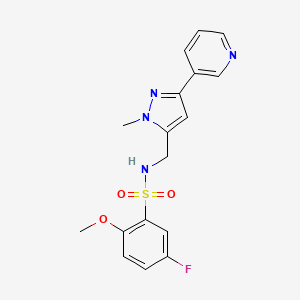
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)


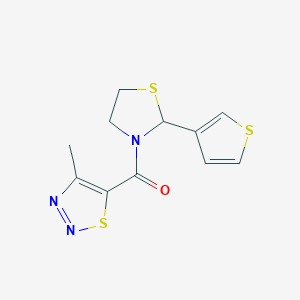
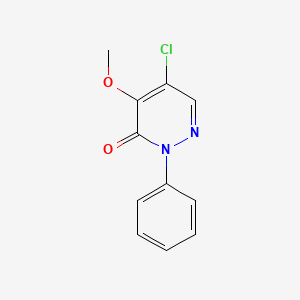
![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)
